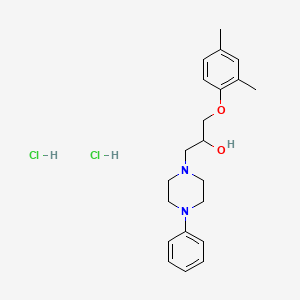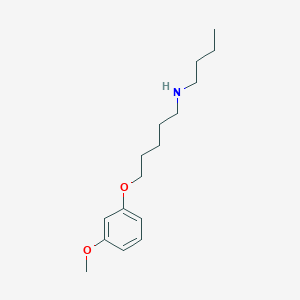![molecular formula C17H18FNO3 B5220537 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5220537.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, commonly known as '18F-FPEB', is a radioligand that is used in positron emission tomography (PET) imaging. It is a highly selective and potent ligand for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes. The purpose of
作用机制
18F-FPEB binds specifically to the allosteric site of mGluR5, which results in the modulation of receptor activity. The binding of 18F-FPEB to mGluR5 enhances the coupling of the receptor to G proteins, which leads to downstream signaling events. The activation of mGluR5 has been shown to regulate synaptic plasticity, neuronal excitability, and neurotransmitter release, which are crucial for normal brain function.
Biochemical and Physiological Effects:
The binding of 18F-FPEB to mGluR5 has been shown to have various biochemical and physiological effects. For example, studies have demonstrated that the activation of mGluR5 can enhance long-term potentiation (LTP), which is a form of synaptic plasticity that is important for learning and memory. Additionally, mGluR5 activation can increase the release of dopamine in the striatum, which is involved in reward processing and addiction.
实验室实验的优点和局限性
One of the main advantages of using 18F-FPEB in lab experiments is its high selectivity and affinity for mGluR5. This allows for accurate measurement of mGluR5 density and distribution in the brain, which is important for understanding the role of mGluR5 in various neurological and psychiatric disorders. However, one of the limitations of using 18F-FPEB is its short half-life, which requires the use of specialized N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide imaging equipment and facilities.
未来方向
There are several future directions for the use of 18F-FPEB in scientific research. One potential direction is the development of novel therapeutic strategies that target mGluR5 in various neurological and psychiatric disorders. Additionally, studies are needed to investigate the role of mGluR5 in other physiological processes, such as pain perception and immune function. Finally, the use of 18F-FPEB in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of brain function and dysfunction.
合成方法
The synthesis of 18F-FPEB involves the reaction of a precursor molecule, N-[1-(3,4-dimethoxyphenyl)ethyl]-2-bromoacetamide, with [18F]fluoride ion. The reaction is carried out using a specialized automated synthesis module, which ensures high purity and yield of the final product. The entire synthesis process takes approximately 50 minutes, and the resulting 18F-FPEB is suitable for N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide imaging studies.
科学研究应用
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide imaging using 18F-FPEB has been extensively used in preclinical and clinical studies to investigate the role of mGluR5 in various neurological and psychiatric disorders. For example, studies have shown that mGluR5 is involved in the pathophysiology of depression, anxiety, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. By using 18F-FPEB N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide imaging, researchers can non-invasively measure the density and distribution of mGluR5 in the brain, which can help in the development of novel therapeutic strategies.
属性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-11(12-8-9-15(21-2)16(10-12)22-3)19-17(20)13-6-4-5-7-14(13)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLJTXQKGBSKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)
![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)

![1-(2-fluorobenzyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5220513.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)

![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)

